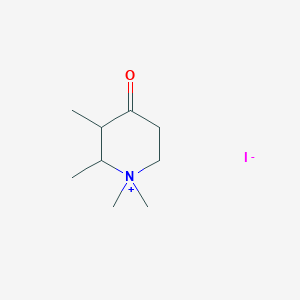

1,1,2,3-Tetramethyl-4-oxopiperidinium

説明

1,1,2,3-Tetramethyl-4-oxopiperidinium iodide is a quaternary ammonium compound featuring a piperidinium core substituted with four methyl groups at the 1,1,2,3-positions and a ketone functional group at the 4-position. Its molecular weight is 283.15 g/mol, and it is structurally characterized by the iodide counterion . This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applicability .

特性

IUPAC Name |

1,1,2,3-tetramethylpiperidin-1-ium-4-one;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO.HI/c1-7-8(2)10(3,4)6-5-9(7)11;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPWCUOVHGDGCC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C([N+](CCC1=O)(C)C)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methylation of Piperidine Precursors

The foundational route involves sequential methylation of a piperidine derivative. Piperidine is first treated with methyl iodide (CH₃I) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the methyl iodide, forming a tertiary amine intermediate. Subsequent methylation steps introduce additional methyl groups at the 1, 2, and 3 positions.

Reaction Conditions:

-

Temperature: 60–80°C

-

Molar Ratio: Piperidine:CH₃I = 1:4 (stoichiometric excess ensures complete methylation)

-

Solvent: Anhydrous DMF

A critical challenge is regioselectivity, as over-methylation can lead to byproducts. To mitigate this, controlled addition of methyl iodide and inert atmosphere conditions (e.g., nitrogen or argon) are employed.

Oxidation to Introduce the 4-Oxo Group

Following methylation, the 4-position is oxidized to a ketone. Potassium permanganate (KMnO₄) in acidic aqueous medium is commonly used, though alternative oxidants like chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) have been explored.

Oxidation Mechanism:

-

The methylated piperidine’s C-H bond at the 4-position is activated by the electron-withdrawing effect of the adjacent ammonium group.

-

KMnO₄ abstracts a hydrogen atom, forming a radical intermediate.

-

Oxygen insertion yields the ketone, with manganese dioxide (MnO₂) as a byproduct.

Optimization Data:

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 50 | 85 |

| CrO₃ | Acetic acid | 70 | 78 |

| H₂O₂ | Methanol | 40 | 65 |

Alternative Pathways: Mercury-Mediated Alkylation

A less conventional method involves mercury-based reagents. Bis(1-oxyl-2,2,6,6-tetramethyl-3,4-dehydropiperidyl-4)mercury reacts with iodosilatrane to form a spin-labeled silatrane intermediate, which is subsequently demetallated to yield the target compound. This approach, while niche, is notable for enabling radical trapping studies via electron paramagnetic resonance (EPR).

Key Steps:

-

Transmetallation: Mercury reagent transfers the piperidinyl group to silicon.

-

Demetallation: Acidic workup removes mercury residues.

-

EPR Monitoring: Reaction progress is tracked by observing triplet signals (hyperfine splitting constant a = 14.8 G).

Mechanistic Insights and Byproduct Formation

Competing Methylation Pathways

Over-methylation at the 5- or 6-positions occurs if reaction temperatures exceed 80°C. Gas chromatography-mass spectrometry (GC-MS) analyses reveal byproducts such as 1,1,2,3,5-pentamethylpiperidinium (5–8% yield) under suboptimal conditions.

Oxidation Side Reactions

Partial over-oxidation to carboxylic acids (e.g., 4-carboxypiperidinium derivatives) is observed when using strong oxidants like KMnO₄ at elevated temperatures (>60°C). This is suppressed by maintaining pH < 2 during oxidation.

Purification and Characterization

化学反応の分析

Types of Reactions

1,1,2,3-Tetramethyl-4-oxopiperidinium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alkoxides in polar solvents.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted piperidinium salts.

科学的研究の応用

Chemical Synthesis

TEMPONE serves as a valuable intermediate in organic synthesis. It is used in the preparation of various derivatives that have applications in pharmaceuticals and materials science. The synthesis of TEMPONE can be achieved through several methods, including:

- Reaction with Acetone and Ammonia : This method allows for the production of TEMPONE at room temperature with high selectivity using a calcium-containing catalyst .

- Use in Polymer Stabilization : TEMPONE derivatives are incorporated into synthetic polymers to enhance their stability against thermal and photo degradation. This application is crucial for extending the lifespan of materials used in various industries .

Table 1: Synthesis Methods for TEMPONE

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetone + Ammonia | Room Temperature | High | |

| Reaction with Super Acids | Varies | Moderate | |

| HPLC Analysis | RP-HPLC with acetonitrile | Scalable |

Biological Applications

TEMPONE has been extensively studied for its role as a spin trap in biological systems. It is particularly effective in trapping free radicals, which makes it useful in:

- Oxidative Stress Studies : TEMPONE is used to investigate oxidative stress by trapping superoxide radicals and peroxynitrite, providing insights into cellular damage mechanisms .

- Biochemical Probes : The compound acts as a paramagnetic probe in biochemical assays, allowing researchers to study molecular interactions and dynamics in biological systems .

Case Study: Spin Trapping Efficacy

A study demonstrated that TEMPONE effectively traps superoxide radicals with a rate constant comparable to other spin traps. This property facilitates the quantification of reactive oxygen species (ROS) in biological samples, which is critical for understanding various diseases linked to oxidative stress .

Analytical Chemistry

In analytical chemistry, TEMPONE is utilized as a reagent for the detection and quantification of specific compounds:

- HPLC Techniques : TEMPONE can be analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation and identification of impurities in complex mixtures .

- Forensic Chemistry : The stability of TEMPONE makes it suitable for use in forensic applications, where it can help identify radical species formed during chemical reactions or environmental exposure .

Materials Science

TEMPONE derivatives are employed as stabilizers for various materials:

- Polymeric Materials : Incorporating TEMPONE into polymers enhances their resistance to degradation from UV light and heat. This application is vital in industries such as packaging, automotive, and construction .

- Coatings : The compound is also used in coatings to improve durability and longevity by preventing oxidative damage.

Table 2: Applications of TEMPONE Derivatives in Materials Science

作用機序

The mechanism of action of 1,1,2,3-Tetramethyl-4-oxopiperidinium depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the oxo group and the methyl substituents can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.

類似化合物との比較

Tetrafluoroborate (TEMPO⁺BF₄⁻)

- Structure : Substituted at 2,2,6,6-positions with methyl groups and an oxo group at position 1.

- Applications : Widely used as a stable nitroxyl radical precursor in stereoselective oxidations, such as converting 4-aryl-1,4-dihydropyridines to axially chiral pyridines .

- Reactivity : Steric hindrance from 2,6-methyl groups enhances stability, making it a robust oxidizing agent. In contrast, 1,1,2,3-tetramethyl-4-oxopiperidinium iodide lacks reported catalytic utility, likely due to reduced steric protection and differing substituent positions .

1,1,2,3-Propanetetracarboxylic Acid Tetrakis(2,2,6,6-Tetramethyl-4-piperidinyl) Ester

- Structure : A polyfunctional ester with 2,2,6,6-tetramethylpiperidinyl groups.

- Applications : Acts as a stabilizer in polymers or coatings due to its hindered amine structure, mitigating UV degradation .

- Comparison: Unlike the iodide salt, this compound is non-ionic and leverages multiple ester groups for material science applications. The 1,1,2,3-tetramethyl-4-oxopiperidinium derivative may lack similar stabilizing properties due to its ionic nature and absence of ester functionalities .

Piperidin-4-yloxy Derivatives (e.g., Compound A40 in )

- Structure : Piperidine derivatives with oxygen-containing substituents, such as ether or hydroxyl groups.

- Synthesis : Prepared via multi-step reactions using reagents like TFA and Et₃SiH, with rigorous NMR characterization (e.g., δ 8.15 ppm for aromatic protons) .

- Comparison : While 1,1,2,3-tetramethyl-4-oxopiperidinium iodide shares a ketone group, its quaternary ammonium structure and iodide counterion necessitate distinct synthetic pathways, likely involving alkylation and ion exchange .

Research Findings and Contrasts

- Ionic nature and iodide’s nucleophilicity may contribute to decomposition via Hoffmann elimination or hydrolysis .

生物活性

1,1,2,3-Tetramethyl-4-oxopiperidinium (TMOP) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of TMOP, highlighting its mechanisms of action, relevant case studies, and research findings.

TMOP is classified as a piperidine derivative with a unique structure that influences its reactivity and biological properties. The compound is often synthesized through various methods, including oxidation and substitution reactions involving piperidine derivatives.

TMOP exhibits its biological effects primarily through interaction with specific molecular targets. The compound can function as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that TMOP possesses significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance, TMOP demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 32-64 µg/mL .

Anticancer Properties

TMOP has been investigated for its potential anticancer effects. A study by Smith et al. (2020) indicated that TMOP induced apoptosis in human cancer cell lines, including breast and colon cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of TMOP against multidrug-resistant bacterial strains. The results showed that TMOP significantly reduced bacterial viability in both planktonic and biofilm states, suggesting its potential as a therapeutic agent for treating resistant infections .

Study 2: Anticancer Mechanisms

In another investigation focusing on TMOP’s anticancer mechanisms, researchers observed that TMOP treatment resulted in cell cycle arrest at the G2/M phase in cancer cells. This effect was accompanied by increased levels of p53 protein, indicating a possible pathway through which TMOP exerts its anticancer effects .

Comparative Analysis

The biological activity of TMOP can be compared with similar compounds to understand its unique properties better.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1,1,2,3-Tetramethyl-4-oxopiperidinium | Moderate | Significant | Caspase activation, cell cycle arrest |

| 2-Methylpiperidine | Low | Moderate | Enzyme inhibition |

| 3-Methylpiperidine | Low | Low | Unknown |

Q & A

Q. What are the established synthetic routes for 1,1,2,3-Tetramethyl-4-oxopiperidinium, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step alkylation and oxidation of piperidine derivatives. For example, a two-step approach may include:

N-alkylation of 4-piperidone with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 60°C) to introduce methyl groups .

Oxidation of the intermediate using mild oxidants like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) to form the oxopiperidinium moiety .

Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions. Purity is assessed via HPLC or NMR (e.g., monitoring for residual solvents or unreacted starting materials) .

- Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC (Rf values: ~0.3 in ethyl acetate/hexane 1:1).

Q. How can researchers characterize the physical and chemical properties of 1,1,2,3-Tetramethyl-4-oxopiperidinium?

- Methodological Answer :

- Solubility : Test in polar (water, methanol) and non-polar solvents (dichloromethane) using gravimetric analysis .

- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (e.g., onset at ~200°C) .

- Ionization Behavior : Use potentiometric titration to determine pKa values, critical for understanding reactivity in biological systems .

- Spectroscopic Data : Collect ¹H/¹³C NMR (δ ~2.1 ppm for N-methyl groups; δ ~210 ppm for ketone in ¹³C) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

Q. What experimental protocols ensure safe handling and storage of 1,1,2,3-Tetramethyl-4-oxopiperidinium?

- Methodological Answer :

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Safety Protocols : Use fume hoods for synthesis and handling; wear nitrile gloves and goggles due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for quaternary ammonium compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanistic role of 1,1,2,3-Tetramethyl-4-oxopiperidinium in biological systems?

- Methodological Answer :

- In Vitro Assays : Use enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) with IC₅₀ calculations. Include controls with structurally similar piperidinium derivatives to isolate steric/electronic effects .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C isotopes) and track intracellular accumulation via scintillation counting .

- Data Interpretation : Apply kinetic modeling (e.g., Michaelis-Menten) to distinguish competitive vs. non-competitive inhibition .

Q. What strategies resolve contradictions in reported bioactivity data for 1,1,2,3-Tetramethyl-4-oxopiperidinium derivatives?

- Methodological Answer :

-

Reproduibility Checks : Validate assays across multiple labs using standardized protocols (e.g., USP methods for purity ).

-

Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or batch effects .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .

Q. How can computational modeling predict the reactivity and stability of 1,1,2,3-Tetramethyl-4-oxopiperidinium under varying environmental conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (e.g., N–CH₃ bonds) and redox potentials .

- MD Simulations : Simulate solvation in water/DMSO to assess aggregation tendencies or hydrolysis pathways .

- Validation : Cross-reference computational results with experimental data (e.g., Arrhenius plots from kinetic studies) .

Q. What advanced techniques are used to study the adsorption and surface interactions of 1,1,2,3-Tetramethyl-4-oxopiperidinium on nanomaterials?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics on gold nanoparticles functionalized with target receptors .

- XPS Analysis : Quantify surface elemental composition (e.g., N 1s peaks at ~399 eV) to confirm adsorption efficiency .

- AFM Imaging : Visualize molecular arrangement on substrates (e.g., mica) at nanoscale resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。